molecular formula C19H22N2O4 B5471681 8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE

8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE

Cat. No.: B5471681
M. Wt: 342.4 g/mol
InChI Key: RCMOAPGBXNKXCP-UHFFFAOYSA-N
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Description

8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 8-ethoxychromen-2-one with 4-(prop-2-en-1-yl)piperazine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products

    Oxidation: Formation of 8-formyl-3-[4-(prop-2-en-1-yl)piperazine-1-carbonyl]-2H-chromen-2-one.

    Reduction: Formation of 8-ethoxy-3-[4-(prop-2-en-1-yl)piperazine-1-carbonyl]-2H-chromen-2-ol.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-[4-(prop-2-en-1-yl)piperazine-1-carbonyl]-2H-chromen-2-one
  • 6-Ethoxy-3-[4-(prop-2-en-1-yl)piperazine-1-carbonyl]-2H-chromen-2-one
  • 8-Propoxy-3-[4-(prop-2-en-1-yl)piperazine-1-carbonyl]-2H-chromen-2-one

Uniqueness

8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group at the 8-position and the piperazine-1-carbonyl group at the 3-position provides a unique structural framework that can interact with biological targets in a specific manner.

Properties

IUPAC Name

8-ethoxy-3-(4-prop-2-enylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-8-20-9-11-21(12-10-20)18(22)15-13-14-6-5-7-16(24-4-2)17(14)25-19(15)23/h3,5-7,13H,1,4,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMOAPGBXNKXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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